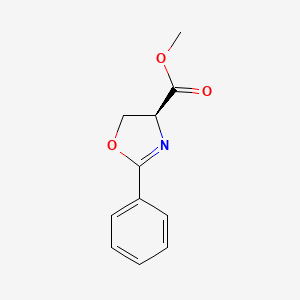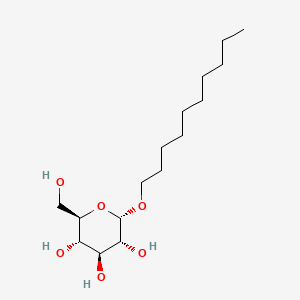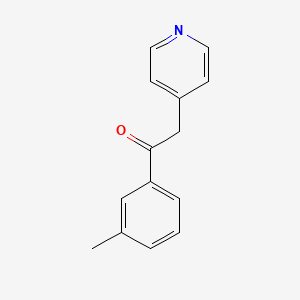
2-Pyridin-4-YL-1-M-tolyl-ethanone
Overview
Description
2-Pyridin-4-YL-1-M-tolyl-ethanone, also known as PYMT, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid that has a low boiling point, making it suitable for a variety of laboratory experiments. PYMT is a common reagent in organic synthesis and is used in a variety of reactions, including the synthesis of drugs, vitamins, and other compounds. It is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
2-Pyridin-4-YL-1-M-tolyl-ethanone is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .
Antitubercular Activity
Another significant application of 2-Pyridin-4-YL-1-M-tolyl-ethanone is its antitubercular activity . A series of 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones have been synthesized . Their abilities to inhibit the growth of Mycobacterium tuberculosis in vitro have been determined . The results show that these compounds exhibited excellent antitubercular activity .
Synthesis of Novel Compounds
2-Pyridin-4-YL-1-M-tolyl-ethanone can be used in the synthesis of novel compounds . In the field of medicinal chemistry, it is often used as a building block to create new molecules with potential therapeutic applications .
Molecular Docking Studies
This compound is also used in molecular docking studies . These studies are crucial in drug discovery as they help in understanding the interaction between the drug and its target protein .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives of 2-Pyridin-4-YL-1-M-tolyl-ethanone may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Material Science Research
2-Pyridin-4-YL-1-M-tolyl-ethanone can also be used in material science research . Scientists with expertise in this area can use this compound to explore its properties and potential applications in the development of new materials .
properties
IUPAC Name |
1-(3-methylphenyl)-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-3-2-4-13(9-11)14(16)10-12-5-7-15-8-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTOFRKFEYTCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463371 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-YL-1-M-tolyl-ethanone | |
CAS RN |
216529-53-2 | |
| Record name | 1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

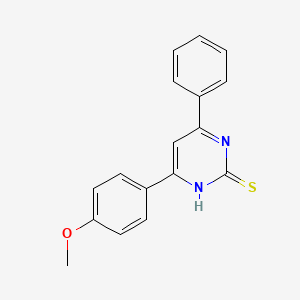
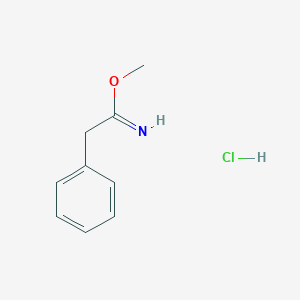
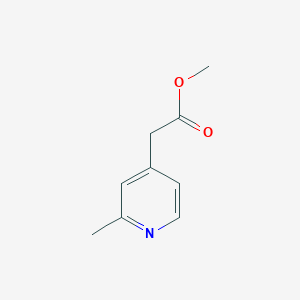
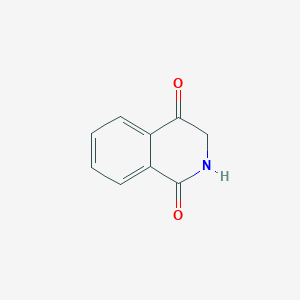
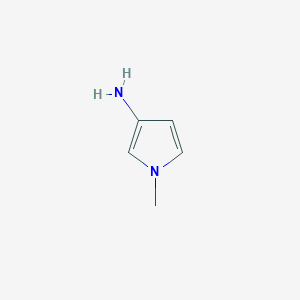
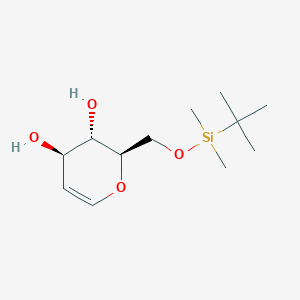
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)


